molecular formula C17H13BrO3 B2913843 7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one CAS No. 903854-84-2

7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one

Cat. No.: B2913843
CAS No.: 903854-84-2
M. Wt: 345.192
InChI Key: AVYHDOONKVWJOL-UHFFFAOYSA-N
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Description

7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one typically involves the Williamson ether synthesis. This method entails the nucleophilic substitution of an alkoxide ion with an alkyl halide. In this case, the reaction involves the use of 7-hydroxy-3-phenyl-2H-chromen-2-one and 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and chromenone moieties.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ether derivatives, while oxidation and reduction can modify the chromenone core or the phenyl group.

Mechanism of Action

The mechanism of action of 7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the bromoethoxy group enhances its binding affinity and specificity towards certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one is unique due to the combination of the bromoethoxy and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

7-(2-bromoethoxy)-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c18-8-9-20-14-7-6-13-10-15(12-4-2-1-3-5-12)17(19)21-16(13)11-14/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYHDOONKVWJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCCBr)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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